Fmoc-Arg(Me2,symmetric)-OH.HCl
Description
Significance of Non-Canonical Amino Acids in Peptide and Protein Research
The 20 standard proteinogenic amino acids form the fundamental basis of life, dictating the structure and function of proteins and peptides. nih.gov However, nature itself is not limited to this canonical set. nih.gov Non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs) often feature non-canonical amino acids (ncAAs), which contribute to their potent biological activities. nih.gov
In modern medicinal chemistry, the deliberate incorporation of ncAAs into peptide sequences has become a powerful strategy for developing new drug candidates with improved properties. nih.govacs.org These modifications can confer a range of advantages, including:
Enhanced Stability: ncAAs can protect peptides from enzymatic degradation, increasing their in vivo half-life. nih.gov
Conformational Constraint: Introducing specific ncAAs can lock a peptide into a desired bioactive conformation, enhancing its binding affinity and specificity for a target. nih.gov
Increased Diversity: The vast chemical space offered by ncAAs allows for the fine-tuning of a peptide's physicochemical properties, such as its solubility and membrane permeability. frontiersin.org
Novel Functionalities: ncAAs can introduce new chemical moieties, enabling novel interactions with biological targets or facilitating the attachment of labels and other molecules. researchgate.net
The exploration of ncAAs is thus a key driver of innovation in peptide-based drug discovery and chemical biology. nih.gov
Overview of Protecting Group Strategies in Peptide Synthesis
The synthesis of a peptide with a defined sequence requires a meticulous process of sequentially adding amino acids. To prevent unwanted side reactions and ensure the correct peptide bond formation, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. nih.govbiosynth.com This is the cornerstone of peptide synthesis, particularly in the widely used Solid-Phase Peptide Synthesis (SPPS). biosynth.com
An ideal protecting group strategy relies on the concept of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.comiris-biotech.de This allows for the selective deprotection of specific functional groups at different stages of the synthesis. creative-peptides.com
The most common protecting groups in SPPS fall into two main strategies:
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and benzyl (B1604629) (Bzl)-based groups for the "permanent" protection of amino acid side chains. biosynth.comthermofisher.com The final cleavage and deprotection step typically requires strong acids like hydrogen fluoride (B91410) (HF). nih.gov
Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and tert-butyl (tBu)-based groups for side-chain protection. biosynth.comiris-biotech.de The Fmoc group is removed by a mild base, such as piperidine (B6355638), while the side-chain protecting groups and cleavage from the solid support are achieved with a milder acid, trifluoroacetic acid (TFA), compared to the Boc strategy. nih.govamericanpeptidesociety.org
The Fmoc/tBu strategy has gained widespread popularity due to its milder deprotection conditions, which are compatible with a broader range of sensitive and modified amino acids. nih.govamericanpeptidesociety.org
Context of Fmoc-Arg(Me2,symmetric)-OH.HCl in Advanced Peptide Chemistry
This compound is a specialized, non-canonical amino acid derivative designed for use in Fmoc-based SPPS. chemimpex.com It is a derivative of the amino acid arginine where the two terminal nitrogen atoms of the guanidinium (B1211019) side chain are each symmetrically substituted with a methyl group. nih.gov The "Fmoc" designation indicates the presence of the 9-fluorenylmethyloxycarbonyl protecting group on the α-amino group, and "HCl" signifies that it is in the form of a hydrochloride salt. chemimpex.com
The significance of this particular compound lies in its ability to introduce a symmetrically dimethylated arginine residue into a peptide sequence. chemimpex.com Arginine methylation is a crucial post-translational modification (PTM) in cells, playing a significant role in various biological processes, including signal transduction, gene regulation, and protein-protein interactions. researchgate.netmdpi.com There are three main types of methylated arginine: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.govmdpi.com
By using this compound in peptide synthesis, researchers can create peptides that mimic this specific PTM. This allows for the investigation of:
The functional consequences of symmetric arginine dimethylation on a protein's activity and interactions. researchgate.net
The role of SDMA in mediating protein-protein interactions, particularly those involving cation-π stacking with aromatic residues like tryptophan. acs.org
The development of peptide-based inhibitors or probes for enzymes that recognize or are regulated by SDMA. chemimpex.com
| Feature | Description |
| Core Amino Acid | Arginine |
| Modification | Symmetrical dimethylation of the guanidinium side chain |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group |
| Salt Form | Hydrochloride (HCl) |
| Primary Application | Incorporation of symmetrically dimethylated arginine into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICQYUMPVBAXNV-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-46-8 | |
| Record name | L-Ornithine, N5-[bis(methylamino)methylene]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
The Fmoc Protecting Group Strategy in Peptide Synthesis
Fundamentals of Nα-Fmoc Protection
Nα-Fmoc protection involves the attachment of the Fmoc group to the primary or secondary amine at the alpha-carbon of an amino acid. This is typically achieved by reacting the amino acid with a reagent like Fmoc-Cl (9-fluorenylmethyl chloroformate) or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to form a stable carbamate (B1207046) linkage. total-synthesis.comwikipedia.org The resulting Fmoc-amino acid, such as Fmoc-Arg(Me2,symmetric)-OH.HCl, is then ready for use in peptide synthesis.
The Fmoc group is exceptionally stable under the acidic conditions used to cleave many side-chain protecting groups, making it an ideal temporary shield for the Nα-amino group during peptide chain assembly. chempep.com Its stability towards acids like trifluoroacetic acid (TFA) is a key feature of its orthogonality with permanent, acid-labile side-chain protecting groups. total-synthesis.com
The removal, or deprotection, of the Fmoc group is a critical step that is repeated throughout the synthesis of a peptide. This process is accomplished using a weak organic base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The mechanism is a base-induced β-elimination reaction. chempep.com
The process unfolds as follows:
A base, such as piperidine, abstracts the relatively acidic proton from the carbon at position 9 of the fluorenyl ring system. peptide.com
This deprotonation creates a stabilized fluorenyl anion. The stability of this intermediate is due to the aromaticity of the system, which contains 14 π-electrons and thus follows Hückel's rule. total-synthesis.com
The system then undergoes β-elimination, leading to the release of the free Nα-amino group of the peptide chain, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). chempep.compeptide.com
The piperidine used for deprotection also serves as a scavenger, reacting with the electrophilic dibenzofulvene via a Michael-type addition. This forms a stable adduct that is easily washed away, preventing the DBF from irreversibly reacting with the newly deprotected amine of the peptide chain. peptide.comscielo.org.mx
The deprotection reaction is typically very fast, often completing within minutes. peptide.com The progress of the reaction can be monitored by UV spectroscopy because the dibenzofulvene-piperidine adduct has a strong UV absorbance. chempep.com
Common Reagents for Fmoc Deprotection:
| Reagent | Typical Concentration | Notes |
|---|---|---|
| Piperidine | 20% in DMF | The most common and effective reagent; acts as both base and scavenger. wikipedia.org |
| 4-Methylpiperidine | Varies | Used as a less-regulated alternative to piperidine with similar efficacy. scielo.org.mx |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1% with 5% piperazine (B1678402) | A much stronger, non-nucleophilic base that removes the Fmoc group faster but requires a separate scavenger like piperidine. wikipedia.orgpeptide.com |
Compatibility of Fmoc Chemistry with Side-Chain Modifications
A significant advantage of the Fmoc strategy is its compatibility with a vast array of side-chain modifications and post-translational modifications (PTMs). nih.gov Because the repetitive deprotection step is performed under mild basic conditions, acid-sensitive modifications such as glycosylation and phosphorylation remain stable throughout the synthesis. nih.gov This has been instrumental in the synthesis of complex, modified peptides.
In the case of this compound, the side chain itself represents a PTM. The use of the Fmoc protecting group allows this modified arginine to be incorporated into a peptide sequence just like any standard amino acid, without jeopardizing the dimethylated guanidino group. Other side-chain protecting groups on different amino acids in the sequence are chosen to be stable to the piperidine treatment used for Fmoc removal. iris-biotech.de
The concept of orthogonality is fundamental to the success of modern peptide synthesis. organic-chemistry.orgfiveable.me It refers to the use of multiple, distinct classes of protecting groups in a single molecule that can be removed under different chemical conditions without affecting the others. iris-biotech.defiveable.me
In Fmoc-based SPPS, the most common orthogonal pairing is the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for "permanent" side-chain protection. iris-biotech.de For instance, while this compound protects the alpha-amino group, other amino acids in the peptide chain might have their side chains protected by groups like tert-butyl (tBu) or trityl (Trt). iris-biotech.deresearchgate.net
These side-chain protecting groups are resistant to the piperidine used for Fmoc cleavage but are readily removed at the end of the synthesis using a strong acid, typically a "cocktail" containing a high concentration of trifluoroacetic acid (TFA). iris-biotech.de This final acid treatment also cleaves the completed peptide from its solid support resin. iris-biotech.de This orthogonal scheme ensures that the complex architecture of a peptide is built with high fidelity. nih.gov
Examples of Orthogonal Protecting Groups in Fmoc-SPPS:
| Protecting Group Type | Example Group | Used For | Removal Condition |
|---|---|---|---|
| Temporary Nα-Protection | Fmoc | Alpha-amino group | Base (e.g., 20% piperidine in DMF) wikipedia.org |
| Permanent Side-Chain | tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | Strong Acid (e.g., 95% TFA) iris-biotech.depeptide.com |
| Permanent Side-Chain | Boc (tert-butyloxycarbonyl) | Lys, Trp | Strong Acid (e.g., 95% TFA) researchgate.net |
| Permanent Side-Chain | Trt (Trityl) | Asn, Gln, Cys, His | Strong Acid (e.g., 95% TFA) iris-biotech.depeptide.com |
| Permanent Side-Chain | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Arginine | Strong Acid (e.g., 95% TFA) researchgate.net |
Fmoc Arg Me2,symmetric Oh.hcl As a Building Block in Peptide Synthesis
Structural Features and Stereochemical Significance of Symmetrical Dimethylation
The defining structural feature of Fmoc-Arg(Me2,symmetric)-OH.HCl is the modification on the guanidinium (B1211019) group of the arginine side chain. In this derivative, one methyl group is attached to each of the two terminal (ω) guanidino nitrogen atoms, resulting in an NG,N'G-dimethylarginine structure. nih.gov This symmetrical methylation pattern has significant stereochemical and physicochemical consequences.
From a stereochemical standpoint, the symmetrical nature of the dimethylation means that the two terminal nitrogens are chemically equivalent. This is in contrast to its asymmetric counterpart, where both methyl groups are on the same nitrogen atom, creating a distinct electronic and steric environment. The symmetrical arrangement can lead to different binding affinities and specificities for interacting partners, such as proteins that "read" these methylation marks.
Rationale for Utilizing Symmetrical Dimethylarginine in Synthetic Peptides
The incorporation of symmetrical dimethylarginine (sDMA) into synthetic peptides is driven by the desire to understand its diverse biological roles. nih.gov Arginine methylation is a key post-translational modification involved in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. nih.gov Symmetrically dimethylated arginines are found in various proteins, such as spliceosomal Sm proteins, and their presence can profoundly impact protein-protein interactions. nih.gov
By synthesizing peptides containing precisely placed sDMA residues, researchers can:
Investigate the specific recognition of sDMA by "reader" domains, such as Tudor domains. nih.gov
Elucidate how this modification influences protein structure and stability.
Develop tools to study the enzymes responsible for adding (protein arginine methyltransferases, PRMTs) and potentially removing these marks.
Create peptide-based inhibitors or probes to study biological pathways regulated by arginine methylation.
Using a pre-synthesized building block like this compound is the most efficient and reliable method to achieve this. It ensures that the modification is present at the desired position without the need for enzymatic or chemical modification of the peptide after synthesis, which could lead to side reactions or incomplete conversions.
Distinction from Asymmetric Dimethylarginine Derivatives
The distinction between symmetric and asymmetric dimethylarginine is critical, as these two isomers can have opposing biological effects. While both are post-translationally added to arginine residues, the placement of the two methyl groups on the guanidino group is different.
| Feature | Symmetrical Dimethylarginine (sDMA) | Asymmetric Dimethylarginine (aDMA) |
| Methyl Group Position | One methyl group on each of the two terminal guanidino nitrogens (NG,N'G). | Both methyl groups on the same terminal guanidino nitrogen (NG,NG). nih.gov |
| Biological Role | Often associated with protein-protein interactions and signal repression. nih.gov | Implicated in signal transduction, transcriptional activation, and inhibition of nitric oxide synthase. glpbio.com |
| Enzymatic Synthesis | Catalyzed by Type II protein arginine methyltransferases (PRMTs), such as PRMT5. | Catalyzed by Type I protein arginine methyltransferases (PRMTs), including PRMT1, 2, 3, 4, 6, and 8. |
This table provides a comparative overview of the key distinctions between symmetrical and asymmetrical dimethylarginine.
These structural isomers are not interchangeable in biological systems. For instance, the binding of proteins with Tudor domains to spliceosomal proteins is dependent on the presence of sDMA, and this interaction is abolished if the arginine is unmethylated. nih.gov Therefore, the ability to synthesize peptides with one specific isomer over the other, using building blocks like this compound for sDMA or its asymmetric counterpart, is essential for accurately studying these biological phenomena.
Role as a Protected Amino Acid for Arginine Residue Introduction
This compound is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. altabioscience.comnih.gov In SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to a solid resin support. altabioscience.com To ensure the correct sequence and prevent unwanted side reactions, the reactive groups of the amino acids must be temporarily masked with protecting groups.
This compound features two key protective elements:
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the arginine. It is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a mild base (typically piperidine) at each step of the synthesis to allow the next amino acid to be coupled. altabioscience.comnih.gov
The Hydrochloride (HCl) salt: The guanidinium side chain of arginine is highly basic and nucleophilic, which can cause side reactions during peptide synthesis. The formation of a hydrochloride salt protonates the guanidinium group, reducing its nucleophilicity and thereby preventing side reactions during the coupling step. researchgate.net
The use of this compound as a building block simplifies the synthesis of sDMA-containing peptides. It allows for the direct incorporation of the modified and protected amino acid into any desired position in the peptide sequence using standard, well-established SPPS protocols. chemimpex.com This approach provides high efficiency and ensures the chemical and stereochemical integrity of the final peptide product. chemimpex.com
Synthetic Methodologies for Incorporating Fmoc Arg Me2,symmetric Oh.hcl
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides containing Fmoc-Arg(Me2,symmetric)-OH.HCl. smolecule.comchemimpex.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. peptide.com This technique offers advantages in purification as excess reagents and byproducts are removed by simple washing steps. peptide.com
The choice of coupling reagent is critical for activating the carboxylic acid group of the incoming amino acid to facilitate amide bond formation. mdpi.com For sterically hindered amino acids like this compound, uronium-based reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred. tandfonline.comnih.gov These reagents, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) or 4-methylmorpholine (B44366) (NMM), promote efficient and rapid coupling. nih.govuci.edu The use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with HATU can further enhance coupling efficiency and suppress racemization. nih.gov
Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), are also utilized, often in combination with an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate). universiteitleiden.nl While effective, carbodiimide (B86325) methods can sometimes be slower than those using uronium reagents for challenging couplings.
Interactive Data Table: Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Base | Key Features |
| HATU | HOAt | DIEA, NMM | High coupling efficiency, rapid reaction, reduced racemization. nih.gov |
| HCTU | HOBt | DIEA | Effective for hindered amino acids, generally high yields. tandfonline.com |
| DIC | OxymaPure | --- | Avoids side reactions associated with benzotriazole-based additives. universiteitleiden.nl |
To ensure the successful incorporation of the bulky this compound, several strategies can be employed. A "double coupling" protocol, where the coupling reaction is performed twice, is a common approach to drive the reaction to completion, especially when a ninhydrin (B49086) test indicates an incomplete reaction after the first coupling. nih.gov
Increasing the excess of the amino acid and coupling reagents (e.g., using 4 or 5 equivalents relative to the resin loading) can also improve the yield. tandfonline.comnih.govsigmaaldrich.com The choice of solvent is another important factor; while N,N-dimethylformamide (DMF) is standard, the use of N-methyl-2-pyrrolidone (NMP) can be beneficial for improving the solubility of protected amino acids and enhancing coupling kinetics, particularly for difficult sequences. tandfonline.comnih.gov In some cases, microwave-assisted SPPS can be used to accelerate coupling reactions, although care must be taken as high temperatures can sometimes be incompatible with certain protected amino acids. universiteitleiden.nlchempep.com
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the peptide chain under basic conditions, typically using a solution of piperidine (B6355638) in DMF. chempep.comsmolecule.com A standard concentration of 20% (v/v) piperidine in DMF is widely used and is generally effective. tandfonline.comuniversiteitleiden.nl The deprotection reaction proceeds via a β-elimination mechanism. mdpi.com
For peptides containing sensitive residues, including arginine derivatives, it is crucial to ensure complete Fmoc removal without causing deleterious side reactions. The duration of the deprotection step is typically between 5 to 20 minutes. tandfonline.comuci.edu In cases where Fmoc removal is sluggish, using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts (e.g., 2%) in the piperidine/DMF solution can accelerate the reaction. peptide.com However, DBU is a non-nucleophilic base and should be used with caution as it can promote side reactions like aspartimide formation if aspartic acid is present in the sequence. peptide.com
Solution-Phase Peptide Synthesis Approaches
While less common for long peptides, solution-phase synthesis can be a viable method for producing shorter peptide fragments or for large-scale synthesis. In this approach, all reactants are dissolved in a suitable organic solvent. beilstein-journals.org The key challenge is the purification of the product after each step, which typically involves extraction or crystallization, making it more labor-intensive than SPPS.
For the incorporation of this compound in solution, the same principles of coupling reagent selection apply. The protected di- or tri-peptide is synthesized and purified before proceeding to the next coupling step. The high solubility of Fmoc-protected amino acids in polar organic solvents like DMF and DMSO facilitates these reactions. chempep.com
Strategies for Minimizing Side Reactions During Incorporation
The incorporation of arginine derivatives is often associated with specific side reactions that can compromise the purity and yield of the final peptide.
Epimerization, the change in the stereochemistry at the α-carbon of the amino acid, is a significant concern during peptide synthesis. mdpi.com This side reaction can lead to the formation of diastereomeric peptides that are difficult to separate from the desired product. mdpi.com For arginine, epimerization can occur through the formation of an oxazolone (B7731731) intermediate during the carboxyl group activation step, particularly when strong activating agents and extended reaction times are used. mdpi.com
To minimize epimerization, the following strategies are recommended:
Use of Urethane-Protected Amino Acids : The Fmoc group itself helps to suppress racemization during coupling. nih.gov
Additive-Based Coupling : The inclusion of additives like HOAt or HOBt with coupling reagents can significantly reduce the rate of epimerization. mdpi.com
Controlled Activation : Pre-activation times should be kept to a minimum, and the activated amino acid should be added to the resin-bound peptide immediately.
Base Selection : The choice and amount of base can influence epimerization. Using a less hindered base or carefully controlling the stoichiometry can be beneficial. Studies have shown that using 2,4,6-trimethylpyridine (B116444) (TMP) as the base can lead to low epimerization. acs.org
Another potential side reaction involving arginine is the transfer of sulfonyl-type protecting groups (like Pbf, used on other arginine derivatives) to the indole (B1671886) ring of tryptophan if it is present in the sequence. peptide.compeptide.com While this compound does not have a sulfonyl protecting group on its side chain, this highlights the importance of considering the entire peptide sequence and protecting group strategy to avoid unwanted modifications.
Mitigation of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), leading to the cleavage and loss of the N-terminal dipeptide from the resin. chempep.comresearchgate.net This intramolecular cyclization is particularly prevalent during the Fmoc-deprotection step of the second amino acid in the sequence. chempep.comnih.gov The newly liberated N-terminal amine attacks the ester linkage anchoring the peptide to the resin, releasing the cyclic dipeptide. chempep.com
The propensity for DKP formation is highly sequence-dependent. Sequences containing proline at the C-terminus or the penultimate position are especially susceptible. peptide.comchempep.comnih.gov While the incorporation of this compound is not itself a primary driver of DKP formation, this side reaction must be managed if it is one of the first two residues being coupled, or if it is part of a sequence known to be prone to this issue.
Methods to Mitigate Diketopiperazine Formation:
Resin Selection: Utilizing a resin with high steric hindrance around the linkage point can effectively inhibit the intramolecular cyclization. The 2-chlorotrityl chloride (2-CTC) resin is the preferred choice for this purpose, as its bulky trityl group physically obstructs the N-terminal amine from attacking the ester bond. peptide.comnih.gov
Use of Dipeptide Units: A straightforward strategy is to bypass the problematic dipeptide-resin intermediate altogether. peptide.comchempep.com By coupling a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Xaa-Arg(Me2,symmetric)-OH), the synthesis proceeds directly to the tripeptide stage on the resin, avoiding the opportunity for DKP formation. However, the availability of the required dipeptide may be a limiting factor. peptide.com
Optimized Deprotection Conditions: Standard Fmoc removal using 20% piperidine in DMF can be a major cause of DKP formation. nih.gov Alternative deprotection cocktails have been developed to reduce this side reaction. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the conventional piperidine/DMF method. nih.gov
N-Terminal Protection Strategy: For particularly difficult sequences, a temporary N-trityl protecting group can be used on the second amino acid. After coupling, the trityl group is removed with dilute trifluoroacetic acid (TFA), which results in a protonated dipeptide-resin. This intermediate is less prone to cyclization and can be neutralized in situ during the subsequent coupling step. peptide.com
The table below outlines common strategies to minimize DKP formation.
| Mitigation Strategy | Principle | Applicability |
| Use of 2-Chlorotrityl (2-CTC) Resin | Steric hindrance from the bulky resin linkage prevents intramolecular attack. peptide.comnih.gov | Highly effective, especially when the C-terminal or penultimate residue is Pro. peptide.com |
| Coupling of Dipeptide Units | Bypasses the dipeptide-resin stage, which is most susceptible to DKP formation. peptide.comchempep.com | Effective, but depends on the commercial availability or custom synthesis of the required dipeptide. |
| Modified Fmoc Deprotection | Using alternative base cocktails (e.g., DBU/piperazine) can reduce the rate of cyclization. nih.gov | Can be applied generally to sequences prone to DKP formation. |
| Temporary N-Trityl Protection | Avoids the presence of a free secondary amine at the dipeptide stage under basic conditions. peptide.com | Useful for particularly challenging sequences, but adds extra synthesis steps. |
Addressing Aspartimide Formation in Peptide Sequences
Aspartimide formation is one of the most detrimental side reactions in Fmoc SPPS, particularly for sequences containing an aspartic acid (Asp) residue. nih.gov The reaction is catalyzed by the base (piperidine) used for Fmoc deprotection and involves the cyclization of the Asp side-chain carboxyl group with the backbone amide nitrogen. sigmaaldrich.comiris-biotech.de This succinimide (B58015) intermediate is unstable and can lead to several unwanted by-products, including the nearly inseparable D-aspartyl and β-aspartyl peptides, which have the same mass as the target peptide. nih.govsigmaaldrich.com
The sequence Asp-Arg is known to be susceptible to this side reaction. iris-biotech.denih.goviris-biotech.de Therefore, when synthesizing a peptide containing both an Asp residue and this compound, especially in an Asp-Arg motif, specific measures must be taken to suppress aspartimide formation.
Strategies to Address Aspartimide Formation:
Optimized Side-Chain Protection: The standard tert-butyl (OtBu) protecting group on the Asp side chain may not provide sufficient protection in sensitive sequences. chempep.com Using sterically bulkier protecting groups can shield the side-chain ester from nucleophilic attack. Novel trialkylcarbinol-based esters, such as 3-ethyl-3-pentyl (Epe) and 5-butyl-5-nonyl (Bno), have been shown to provide excellent protection and significantly reduce aspartimide formation compared to OtBu. nih.goviris-biotech.de
Backbone Protection: A highly effective strategy is to temporarily protect the backbone amide nitrogen of the residue following Asp. nih.gov The 2,4-dimethoxybenzyl (Dmb) group can be used for this purpose. peptide.com This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which completely prevents the initial cyclization step. iris-biotech.de This approach is particularly valuable for the most difficult sequences, like Asp-Gly. nih.goviris-biotech.de
Modification of Deprotection Conditions: The basicity of the Fmoc deprotection solution can be modulated to reduce the rate of aspartimide formation. Adding an acidic modifier, such as 0.1 M HOBt or formic acid, to the standard 20% piperidine/DMF solution can significantly lower the level of aspartimide-related impurities. peptide.comnih.goviris-biotech.de Using a weaker base, such as 50% morpholine (B109124) in DMF, is also an effective, albeit slower, alternative for Fmoc removal with minimal side reaction. iris-biotech.de
The following table compares different approaches to minimize aspartimide formation in sensitive sequences.
| Prevention Method | Mechanism | Key Advantage |
| Bulky Side-Chain Protecting Groups (e.g., Bno, Epe) | Increased steric hindrance around the side-chain ester prevents intramolecular cyclization. nih.goviris-biotech.de | Universal solution applicable to any Asp-containing sequence by simply substituting the Asp building block. sigmaaldrich.comnih.gov |
| Backbone Protection (e.g., Dmb group) | Blocks the nucleophilic backbone nitrogen, preventing the initial ring-closure reaction. nih.goviris-biotech.de | Offers nearly complete suppression of the side reaction, even in the most problematic sequences. nih.gov |
| Modified Deprotection Cocktail (e.g., Piperidine + HOBt) | Reduces the effective basicity of the solution, slowing the rate of base-catalyzed cyclization. peptide.comnih.gov | Easy to implement with standard building blocks and does not require special reagents. |
| Use of Weaker Base (e.g., Morpholine) | Lower pKa of the base reduces the rate of aspartimide formation. iris-biotech.de | Effective at reducing the side reaction, but Fmoc deprotection may be slower or incomplete. iris-biotech.de |
Application in the Synthesis of Biologically Relevant Peptides
Peptides Containing Post-Translational Arginine Methylation
Arginine methylation is a widespread post-translational modification that plays a crucial role in numerous cellular processes, including signal transduction, transcriptional regulation, and protein-protein interactions. smolecule.comnih.govcellsignal.com The methylation can result in monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). nih.govpnas.org Type II protein arginine methyltransferases (PRMTs), such as PRMT5 and PRMT7, are responsible for the formation of sDMA. nih.govresearchgate.net The use of Fmoc-Arg(Me2,symmetric)-OH.HCl is essential for synthesizing peptides that mimic these naturally occurring sDMA-containing sequences, enabling detailed studies of their biological functions. chemimpex.combiospace.com
The "histone code" hypothesis posits that combinations of post-translational modifications on histone tails regulate chromatin structure and gene expression. nih.gov Arginine methylation is a key component of this code. biosynth.com Specifically, symmetric dimethylation of arginine residues on histones, such as H4R3 (arginine 3 on histone H4), is often associated with transcriptional repression. biospace.compnas.org
The synthesis of histone peptides containing sDMA is crucial for investigating the mechanisms of epigenetic regulation. nih.govbiosynth.com For instance, the symmetric dimethylation of H4R3 by PRMT5 has been linked to the repression of gene expression. pnas.orgtandfonline.com By using this compound, researchers can create synthetic histone tail peptides with precisely placed sDMA modifications. biosynth.com These peptides are invaluable tools for studying how sDMA influences the binding of effector proteins, thereby modulating chromatin structure and gene transcription.
Key Research Findings:
H4R3me2s and Transcriptional Repression: Symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s) is a marker for gene silencing. tandfonline.com
PRMT5's Role: The enzyme PRMT5 is the primary writer of the sDMA mark on H4R3, contributing to the establishment of repressive chromatin domains. tandfonline.com
Effector Protein Recognition: The sDMA mark is recognized by specific "reader" proteins that contain domains like the Tudor domain, which in turn recruit other factors to silence gene expression. plos.org
| Histone Mark | Enzyme | Function | References |
|---|---|---|---|
| H4R3me2s | PRMT5 | Transcriptional Repression | biospace.compnas.orgtandfonline.com |
| H3R2me2s | PRMT5 | Favors H3K4 methylation, associated with active transcription | tandfonline.com |
| H3R8me2s | PRMT5 | Transcriptional Repression | biospace.com |
The synthesis of peptides containing symmetrically dimethylated arginine is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comacs.org The use of this compound allows for the direct incorporation of the modified residue at the desired position in the peptide sequence. chemimpex.com The Fmoc protecting group on the α-amino group is stable to the coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid in the chain. smolecule.comnih.gov
Characterization of these synthetic peptides is crucial to confirm their identity and purity. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the synthesized peptide. chemimpex.com Mass spectrometry is a powerful tool for confirming the correct molecular weight and for distinguishing between symmetric and asymmetric dimethylation. nih.gov Tandem mass spectrometry (MS/MS) can generate characteristic fragment ions that are specific to each type of methylation, allowing for unambiguous identification. nih.govnih.gov For symmetrically methylated peptides, characteristic ions are observed at [M+nH-31]ⁿ⁺ and [M+nH-70]ⁿ⁺, corresponding to the neutral loss of monomethylamine and dimethylcarbodiimide, respectively. nih.gov
| Technique | Purpose | References |
|---|---|---|
| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Synthesis of peptides with precise sequences. | chemimpex.comacs.org |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment of synthesized peptides. | chemimpex.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of modifications. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Distinguishing between symmetric and asymmetric dimethylation through characteristic fragmentation patterns. | nih.govnih.gov |
Synthesis of Peptide-Based Therapeutics and Analogs
The unique biological roles of sDMA have made peptides containing this modification attractive candidates for the development of therapeutics and pharmacological tools. chemimpex.comsmolecule.com The ability to synthesize these peptides using this compound is a critical first step in this process. chemimpex.com
The enzymes that "write" and "erase" arginine methylation marks, as well as the proteins that "read" them, are important targets for therapeutic intervention. mdpi.comacs.org Peptides and peptidomimetics containing sDMA can be designed to act as inhibitors of these proteins. mdpi.commdpi.com For example, a peptide containing sDMA could be designed to bind to the active site of a protein arginine methyltransferase, thereby inhibiting its activity. mdpi.com
Research has focused on developing inhibitors for enzymes like Protein Arginine Methyltransferase 5 (PRMT5), which is a key enzyme for symmetric dimethylation. mdpi.com Overexpression of PRMT5 has been linked to various cancers, making it a promising therapeutic target. mdpi.com Synthetic peptides containing sDMA can serve as valuable tools to study the binding requirements of such enzymes and to guide the design of more potent and selective small-molecule inhibitors. nih.gov
Peptides containing sDMA are utilized in pharmacological research to probe the function of sDMA in various biological pathways. mdpi.com By introducing these synthetic peptides into cellular or in vitro systems, researchers can study the downstream effects of sDMA on protein-protein interactions and cellular signaling. smolecule.com
Furthermore, the modification of biomolecules with sDMA-containing peptides can alter their properties. For instance, incorporating these peptides can enhance the stability or cellular uptake of a larger molecule. smolecule.com The unique properties conferred by the sDMA modification are an active area of investigation for developing novel biomaterials and drug delivery systems. chemimpex.com
Bioconjugation Strategies Involving Modified Arginine
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. nih.gov Arginine residues, including their modified forms, can be targets for bioconjugation reactions. scispace.comscilit.com While the guanidinium (B1211019) group of arginine is generally less reactive than other amino acid side chains, methods have been developed for its selective modification. scispace.com
The presence of the dimethyl groups in sDMA can influence the reactivity of the guanidinium group and can be exploited in specific bioconjugation strategies. chemrxiv.org For example, the development of reagents that selectively react with the guanidinium moiety allows for the site-specific labeling of peptides and proteins. acs.org These strategies are valuable for attaching probes, such as fluorescent dyes or radioisotopes, to sDMA-containing peptides for imaging and diagnostic applications. scispace.commdpi.com
Protein Engineering for Enhanced Stability and Functionality
The incorporation of modified amino acids is a cornerstone of protein engineering, a field dedicated to designing new proteins or modifying existing ones to enhance their stability, functionality, or other properties. The use of Nα-Fmoc-N',N''-dimethyl-L-arginine hydrochloride (symmetrical) is particularly valuable in this context. researchgate.net The symmetrical dimethylation of the arginine side chain is a post-translational modification (PTM) that occurs in nature and is known to play a significant role in mediating protein-protein interactions. rsc.orgmdpi.com
By introducing this compound during solid-phase peptide synthesis (SPPS), researchers can create peptides and proteins with tailored characteristics. researchgate.net The symmetrical structure of the dimethylated guanidino group can enhance the stability and reactivity of the amino acid derivative itself, making it an efficient building block for creating complex proteins. researchgate.net Furthermore, the modification can influence the final properties of the synthesized peptide or protein. For instance, altering the charge and hydrogen-bonding capabilities of the arginine residue can impact solubility and bioavailability, which are crucial factors for therapeutic peptides. researchgate.netacs.org Engineering proteins with this modification aids in improving their stability and functionality for a variety of potential industrial and therapeutic applications. researchgate.net
Key Research Findings in Protein Engineering: Symmetrical dimethylarginine (sDMA) serves as a docking site for other proteins, particularly those containing Tudor domains. mdpi.com Research has shown that the extended Tudor domain of the protein SND1 preferentially recognizes and binds to peptides containing sDMA. rsc.org This specific recognition is mediated by an aromatic cage within the protein's binding groove. rsc.org The ability to synthetically incorporate sDMA allows for detailed studies of these crucial protein-protein interactions, which are fundamental to cellular processes and signaling pathways. researchgate.netmdpi.com
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | nih.govmpg.de |
| Molecular Formula | C23H28N4O4·HCl or C23H29ClN4O4 | researchgate.netnih.gov |
| Molecular Weight | 461.0 g/mol | researchgate.netnih.gov |
| Appearance | White to off-white powder | researchgate.netnih.gov |
| Purity (by HPLC) | ≥ 97% | researchgate.net |
| Storage Temperature | -20°C or 0 - 8°C | researchgate.netnih.gov |
| CAS Number | 1330286-46-8 | nih.govnih.gov |
Development of Specific Peptide Analogues
This compound is a key reagent for the synthesis of specific peptide analogues designed to mimic or study naturally occurring post-translational modifications. researchgate.netacs.org Symmetrical dimethylarginine (sDMA) is a known PTM found in various proteins, including histones and Sm proteins, where it influences protein function and interactions. mdpi.comfrontiersin.orgmdpi.com The ability to incorporate this specific analogue into synthetic peptides allows researchers to investigate the functional roles of sDMA in biological systems. acs.orgnih.gov
Utilization in GnRH Antagonist Synthesis
Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of therapeutic peptides used to treat hormone-dependent conditions. The development of potent and long-acting GnRH antagonists often involves the substitution of native amino acids with synthetic analogues to improve binding affinity, stability, and pharmacokinetic profiles.
Modifications at various positions of the GnRH peptide, particularly with non-native arginine derivatives, are common. For instance, the introduction of N,N'-dialkyl-D-homoarginines has been explored to create potent antagonists. Second-generation GnRH antagonists were developed by modifying amino acids at positions 5 and 6 to reduce side effects associated with earlier versions that contained D-arginine at position 6. While the use of various arginine analogues, such as Fmoc-D-hArg(Et)2-OH·HCl, is documented in the synthesis of GnRH antagonists like Ganirelix, the specific incorporation of symmetrically dimethylated arginine is not prominently reported in the surveyed literature.
Preparation of Arginine Analogues in Natural Product Synthesis
The term "natural product synthesis" in this context refers to the chemical synthesis of peptides that are identical to or fragments of naturally occurring proteins, particularly those bearing post-translational modifications. Symmetrically dimethylated arginine is a naturally occurring PTM in several important proteins. frontiersin.org Therefore, this compound is an essential building block for the total chemical synthesis of these biomolecules or their analogues for research purposes. rsc.org
A primary application is the synthesis of histone tail peptides. acs.org Histones are subject to a wide array of PTMs, including the symmetric dimethylation of arginine residues (e.g., H4R3), which plays a crucial role in epigenetic regulation. mdpi.com The chemical synthesis of histone H4 peptides containing sDMA has been accomplished using Fmoc-based solid-phase peptide synthesis (SPPS) to study how this modification interacts with other PTMs, such as lysine (B10760008) acetylation. mdpi.com
Another significant area is the synthesis of peptides from Sm proteins (e.g., SmB/B', D1, D3) and the Sm-like protein LSm4. nih.govfrontiersin.org These proteins contain sDMA in their glycine- and arginine-rich (GAR) regions, and this modification is a prerequisite for their interaction with the Tudor domain of the Survival of Motor Neurons (SMN) protein. mdpi.comnih.gov Synthetic peptides containing sDMA have been created to specifically study and inhibit this interaction, providing insight into the molecular basis of cellular processes like spliceosome assembly and the etiology of diseases such as spinal muscular atrophy. nih.gov
| Research Area | Synthetic Peptide Target | Purpose of Synthesis | Reference |
|---|---|---|---|
| Epigenetics | Histone H3 and H4 tail peptides | To study the "histone code" and how sDMA at specific sites (e.g., H4R3) influences gene regulation and interacts with other PTMs. | mdpi.com |
| RNA Processing | Peptides from Sm proteins (D1, D3, B/B') | To investigate the role of sDMA in the assembly of spliceosomal UsRNPs and their interaction with the SMN protein. | nih.govfrontiersin.org |
| Protein-Protein Interaction | Generic sDMA-containing peptides | To identify and characterize "reader" proteins with domains (e.g., Tudor domains) that specifically recognize the sDMA mark. | rsc.orgmdpi.com |
Comparative Analysis with Other Modified Arginine Derivatives
Comparison with Fmoc-Arg(Me,Pbf)-OH for Monomethylarginine Incorporation
The incorporation of monomethylarginine is a common objective in the study of protein methylation. For this purpose, Fmoc-Arg(Me,Pbf)-OH is a widely utilized derivative. sigmaaldrich.comiris-biotech.de
Key Features of Fmoc-Arg(Me,Pbf)-OH:
Application: It is specifically designed for the introduction of monomethylated arginine during Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.de
Protection Strategy: The α-amino group is protected by the base-labile Fmoc group, while the guanidino group is protected by the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. sigmaaldrich.com This orthogonal protection scheme is compatible with standard SPPS protocols. semanticscholar.orgnih.gov
Deprotection: The Pbf group is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. sigmaaldrich.comomizzur.com The rate of Pbf removal is noted to be faster than that of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. sigmaaldrich.com
Coupling: Standard activation methods can be employed for coupling this derivative. sigmaaldrich.com
In comparison, Fmoc-Arg(Me2,symmetric)-OH.HCl serves a different purpose: the incorporation of a symmetrically dimethylated arginine residue. While both compounds utilize the Fmoc protecting group for the α-amino group, the side chain modifications and their respective protecting groups differ, dictating their specific applications in peptide synthesis. The use of a hydrochloride salt in the symmetric dimethylarginine derivative can also influence its solubility and handling properties. chemimpex.comiris-biotech.de
Table 1: Comparison of Fmoc-Arg(Me,Pbf)-OH and this compound
| Feature | Fmoc-Arg(Me,Pbf)-OH | This compound |
|---|---|---|
| Modification | Monomethylarginine | Symmetrical Dimethylarginine |
| Side Chain Protection | Pbf (acid-labile) | None (as HCl salt) |
| Primary Application | Incorporation of Arg(Me) | Incorporation of Arg(Me)2 symmetric |
| Deprotection | Pbf group removed by TFA | No side-chain deprotection needed |
| CAS Number | 1135616-49-7 sigmaaldrich.com | 1330286-46-8 iris-biotech.de |
Comparison with Asymmetric Dimethylarginine (ADMA) Derivatives
Arginine can also be asymmetrically dimethylated, leading to the formation of asymmetric dimethylarginine (ADMA). nih.gov This modification is of significant biological interest, and its incorporation into synthetic peptides is facilitated by derivatives like Fmoc-ADMA(Pbf)-OH. semanticscholar.orgnih.gov
Fmoc-ADMA(Pbf)-OH: Similar to its monomethylated counterpart, this derivative uses the Pbf group to protect the asymmetrically dimethylated guanidino group. semanticscholar.orgnih.gov This allows for its use in standard Fmoc-SPPS protocols.
Biological Significance: ADMA is known as an endogenous inhibitor of nitric oxide synthase (NOS), and its presence in peptides is crucial for studying a variety of physiological and pathological processes. nih.govresearchgate.net
The key distinction between this compound and Fmoc-ADMA derivatives lies in the stereochemistry of the dimethylation. Symmetric dimethylarginine (SDMA) and ADMA are produced by different types of protein arginine methyltransferases (PRMTs) and can have distinct biological roles. nih.govnih.gov Therefore, the choice between symmetrically and asymmetrically dimethylated arginine building blocks is dictated by the specific biological question being investigated.
Table 2: Comparison of Symmetric vs. Asymmetric Dimethylarginine Derivatives
| Derivative Type | Example | Key Feature | Biological Relevance |
|---|---|---|---|
| Symmetric | This compound | Symmetrical dimethylation of the guanidino group. | Produced by Type II PRMTs (e.g., PRMT5). nih.govresearchgate.net |
| Asymmetric | Fmoc-ADMA(Pbf)-OH | Asymmetrical dimethylation of the guanidino group. semanticscholar.orgnih.gov | Produced by Type I PRMTs; known inhibitor of NOS. researchgate.netnih.gov |
Advanced Orthogonal Protecting Group Chemistries for Arginine Modifications
The synthesis of complex peptides, especially those with multiple post-translational modifications, often necessitates the use of advanced orthogonal protecting group strategies. iris-biotech.de Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using different chemical conditions. iris-biotech.de
For arginine, a variety of side-chain protecting groups have been developed beyond the commonly used Pbf group. These offer different labilities and can be strategically employed for on-resin modifications.
Mtr and Pmc: The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups are also acid-labile sulfonyl-based protections for the guanidino group. peptide.commdpi.com However, they generally require harsher acidic conditions for removal compared to Pbf. nih.govchempep.com
Boc: The bis-Boc protecting group strategy involves protecting both Nω and Nω' positions of the guanidino group with tert-butoxycarbonyl (Boc) groups. These are removable with TFA. mdpi.comnih.gov
NO2: The nitro (NO2) group is a classical protecting group for arginine that is stable to the conditions of Fmoc-SPPS but can be removed under specific reducing conditions, offering an orthogonal deprotection strategy. nih.govresearchgate.net
Alloc: The Alloc (allyloxycarbonyl) group can be used to protect a precursor amino group (like in ornithine) which is then converted to a guanidino group on-resin. The Alloc group is removed orthogonally using palladium catalysis. acs.org
These advanced strategies allow for the synthesis of peptides with site-specific modifications, such as phosphorylation or glycosylation, in addition to arginine methylation. For instance, a peptide could be assembled using Fmoc-Arg(Pbf)-OH, and another amino acid protected with a group that is labile under conditions that leave the Pbf group intact. This allows for selective modification of the second amino acid before the final deprotection of the arginine side chain. The development of such orthogonal systems is crucial for advancing our ability to synthesize and study complex, biologically relevant peptides. nih.govresearchgate.net
Table 3: Orthogonal Protecting Groups for Arginine Side Chain
| Protecting Group | Abbreviation | Removal Conditions | Orthogonality |
|---|---|---|---|
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) sigmaaldrich.com | Orthogonal to base-labile (Fmoc) and very acid-labile groups. |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Harsher acid conditions than Pbf peptide.com | Similar orthogonality to Pbf, but less labile. |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Harsher acid conditions than Pbf peptide.com | Similar orthogonality to Pbf, but less labile. |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) chempep.com | Orthogonal to base-labile (Fmoc) groups. |
| Nitro | NO2 | Reducing agents (e.g., SnCl2) nih.gov | Orthogonal to acid- and base-labile groups. |
| Allyloxycarbonyl | Alloc | Palladium catalysis acs.org | Orthogonal to acid- and base-labile groups. |
Advanced Research Directions and Future Perspectives in Modified Peptide Synthesis
Development of Novel Synthetic Reagents for Arginine Modification
The introduction of specific modifications, such as methylation on arginine residues, into a peptide during synthesis requires specially prepared amino acid building blocks. The development of Fmoc-Arg(Me2,symmetric)-OH.HCl is a prime example of a novel synthetic reagent designed for this purpose. It is a derivative of the amino acid L-arginine where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidino group is symmetrically dimethylated. This Fmoc protection is crucial as it is stable during the coupling of the amino acid but can be readily removed under mild basic conditions, a central tenet of the widely used Solid-Phase Peptide Synthesis (SPPS) method.
The availability of building blocks for all biologically relevant methylated arginine and lysine (B10760008) residues has been critical for advancing research into the effects of these PTMs. For symmetric dimethylarginine (sDMA), derivatives with additional side-chain protecting groups, such as Fmoc-SDMA(Boc)2-ONa , have also been developed to be used in Fmoc SPPS. In this case, the Boc protecting groups are removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.
Future research in this area continues to focus on creating arginine derivatives with improved or novel properties. For instance, recent work has described the synthesis of arginine building blocks with side chains masked by two alkoxycarbonyl groups, a strategy designed to increase the lipophilicity of the resulting peptide. This "lipophilic prodrug charge masking" (LPCM) approach aims to develop orally administered prodrugs of therapeutic peptides, which are rapidly processed by serum esterases to release the active peptide. Such innovations in reagent design are expanding the toolkit available to peptide chemists, enabling the synthesis of increasingly complex and functional molecules.
Table 1: Properties of this compound This interactive table provides key chemical properties for the title compound.
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-dimethyl-L-arginine hydrochloride | |
| Synonym(s) | Fmoc-L-Arg(Me)2-OH*HCl (symmetrical); Fmoc-SDMA hydrochloride salt | |
| CAS Number | 1330286-46-8 | |
| Molecular Formula | C₂₃H₂₈N₄O₄·HCl | |
| Molecular Weight | 461.0 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 97% (HPLC) | |
| Storage | -20°C or 0 - 8°C |
Advancements in Automated Peptide Synthesis Protocols for Complex Modifications
The development of Fmoc chemistry was a major breakthrough that facilitated the automation of peptide synthesis. Automated protocols, particularly for SPPS, have revolutionized peptide manufacturing by enhancing reproducibility, increasing throughput, and reducing manual error. Reagents like This compound are specifically designed for compatibility with these automated systems. The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, ensuring the successful addition of each amino acid in the sequence.
Modern advancements continue to push the boundaries of automated synthesis. Microwave-assisted peptide synthesis, for example, accelerates peptide bond formation, significantly cutting down production time while maintaining high purity and yield. More recently, automated flow peptide synthesis (AFPS) has emerged, allowing for the rapid chemical synthesis of entire proteins up to 164 amino acids in length. These sophisticated platforms rely on high-quality building blocks, including those for incorporating PTMs. The ability to seamlessly integrate modified residues like symmetric dimethylarginine into these rapid, automated workflows is crucial for producing the complex peptides and proteins needed to probe biological systems or to serve as engineered therapeutics. The compatibility of Fmoc-protected derivatives with various coupling reagents and synthesis conditions streamlines the development and production process for these modified biomolecules.
Expansion of Biological Applications for Synthetically Modified Peptides
The creation of peptides containing specific PTMs is driven by the expanding knowledge of their diverse biological roles. Symmetric dimethylarginine (sDMA) is a critical modification involved in a host of cellular functions. Initially identified as a product of protein catabolism, sDMA is now recognized as an important player in gene regulation, RNA processing, and signal transduction.
One of the most significant roles of sDMA is in epigenetics. For example, the symmetric dimethylation of arginine 3 on histone H4 (H4R3) by the enzyme PRMT5 is linked to the repression of gene expression. This stands in contrast to asymmetric dimethylation at the same site, which is associated with gene activation. Peptides synthesized with This compound are invaluable tools for studying these opposing regulatory functions. They can be used as probes to identify proteins that "read" these histone marks or to raise specific antibodies against sDMA-containing epitopes.
Furthermore, sDMA has emerged as a significant clinical biomarker. Elevated plasma levels of sDMA are strongly correlated with a decline in glomerular filtration rate (GFR) and are considered an early and sensitive marker for chronic kidney disease (CKD). Synthetically modified peptides containing sDMA are used in the development of diagnostic tools and immunoassays for its detection. The biological importance of sDMA extends to its involvement in endothelial dysfunction, inflammation, and cerebrovascular disease, making peptides containing this modification essential for research into a wide range of human pathologies.
Deeper Mechanistic Studies of Arginine Methylation in Cellular Processes
Understanding the fundamental mechanisms of how arginine methylation is established and how it directs cellular outcomes is a major goal of molecular biology. Arginine methylation is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs), which transfer methyl groups from S-adenosylmethionine (SAM) to arginine residues. These enzymes are broadly classified into two main types: Type I PRMTs produce asymmetric dimethylarginine (ADMA), while Type II PRMTs, such as PRMT5, are responsible for generating symmetric dimethylarginine (sDMA).
The availability of synthetic peptides incorporating sDMA, made possible by reagents like This compound , is crucial for detailed mechanistic studies of these enzymes. These peptides serve as defined substrates for in vitro enzymatic assays to determine the kinetics and substrate specificity of PRMTs. Computational and experimental studies using such tools have revealed that steric constraints within the enzyme's active site play a critical role in determining whether a symmetric or asymmetric product is formed.
Moreover, these synthetic peptides are essential for investigating the downstream consequences of sDMA modification. For example, recent studies have shown that symmetric dimethylation on histone H3 at arginine 26 (H3R26me2s) decreases significantly in response to DNA damage, suggesting a role in the DNA damage response pathway. By using peptides mimicking specific methylated histone tails, researchers can study how these marks influence the recruitment of DNA repair proteins or alter chromatin structure. Similarly, the symmetric dimethylation of Sm proteins is critical
Q & A
Basic: What are the key synthetic and characterization steps for Fmoc-Arg(Me₂,symmetric)-OH·HCl in peptide research?
Methodological Answer:
Fmoc-Arg(Me₂,symmetric)-OH·HCl is synthesized via Fmoc solid-phase peptide synthesis (SPPS). The symmetrical dimethylation of the arginine side chain is achieved using methylating agents (e.g., methyl iodide) under alkaline conditions. Post-synthesis, the compound is purified via reverse-phase HPLC (≥98% purity) and characterized using:
- Mass spectrometry (MS): To confirm molecular weight (MW = 460.97 g/mol) and structural integrity .
- ¹H/¹³C-NMR: To verify regioselective dimethylation and absence of asymmetric byproducts .
- HPLC chromatograms: To validate purity and retention time consistency .
Basic: What are the optimal storage conditions for Fmoc-Arg(Me₂,symmetric)-OH·HCl to ensure stability?
Methodological Answer:
Store the compound at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group and dimethylarginine side chain. Prolonged exposure to moisture or temperatures >25°C can lead to decomposition, detectable via HPLC as additional peaks (e.g., free Arg or Fmoc-depleted species) . For long-term storage (>6 months), aliquot under inert gas (N₂/Ar) to minimize oxidation .
Advanced: How can researchers resolve low coupling efficiency during SPPS when using Fmoc-Arg(Me₂,symmetric)-OH·HCl?
Methodological Answer:
Low coupling efficiency often arises from steric hindrance due to dimethylation. To optimize:
- Activation reagents: Use 1:1 HOBt/DIC instead of DCC to enhance nucleophilicity .
- Extended coupling times: Increase from 30 min to 2 hours for complete acylation .
- Double coupling: Repeat the coupling step with fresh reagents to ensure >95% yield .
Monitor progress via Kaiser or chloranil tests to detect unreacted amines .
Advanced: How to analyze and address contradictions in methylation efficiency during peptide synthesis?
Methodological Answer:
Contradictions in methylation efficiency (e.g., partial dimethylation or asymmetric byproducts) can arise from incomplete reactions or side reactions. Mitigation strategies include:
- LC-MS/MS analysis: Quantify dimethylation using isotopic labeling or tandem MS fragmentation patterns .
- Reaction monitoring: Use in-situ FTIR or HPLC to track methyl group incorporation during synthesis .
- Post-synthetic methylation: If incomplete, re-treat the peptide with dimethylamine or methyl triflate under controlled pH (9–10) .
Basic: What purification methods are recommended for Fmoc-Arg(Me₂,symmetric)-OH·HCl-containing peptides?
Methodological Answer:
Post-synthesis, purify peptides using:
- Reverse-phase HPLC: Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min). Monitor at 220 nm for Fmoc absorption .
- Ion-exchange chromatography: Useful for separating methylated Arg isoforms (e.g., symmetric vs. asymmetric) using a pH 6.8 phosphate buffer .
Validate purity via MALDI-TOF MS and compare retention times against unmethylated controls .
Advanced: How does symmetric dimethylation of arginine impact peptide-protein interactions in epigenetic studies?
Methodological Answer:
Symmetric dimethylation alters arginine’s charge and steric profile, affecting binding to Tudor domains or chromatin-modifying enzymes. To study this:
- Surface plasmon resonance (SPR): Measure binding kinetics (Ka/Kd) between methylated peptides and target proteins (e.g., SMN or TDRD3) .
- Crystallography/NMR: Resolve structural changes in complexes using methylated vs. wild-type peptides (e.g., PDB deposition for comparative analysis) .
- Functional assays: Test methylation-dependent activity in histone modification or RNA splicing assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
